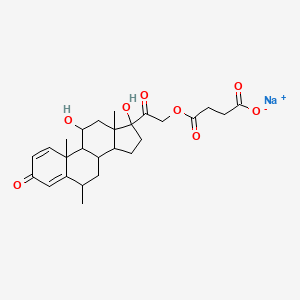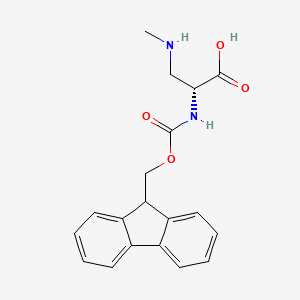![molecular formula C21H24FN3O4 B13400206 7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B13400206.png)
7-[(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Fluoro-6-methoxymoxifloxacin is a synthetic fluoroquinolone antibiotic. It is a derivative of moxifloxacin, designed to enhance its pharmacokinetic properties and broaden its spectrum of antimicrobial activity. This compound is particularly effective against a wide range of bacterial pathogens, making it a valuable agent in the treatment of various infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methoxymoxifloxacin involves multiple steps, starting from the basic quinolone structure. The key steps include the introduction of the fluoro and methoxy groups at the 8th and 6th positions, respectively. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct placement of functional groups.
Industrial Production Methods: Industrial production of 8-Fluoro-6-methoxymoxifloxacin follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 8-Fluoro-6-methoxymoxifloxacin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the quinolone core, potentially affecting its antimicrobial activity.
Reduction: Reduction reactions can alter the functional groups, impacting the compound’s stability and efficacy.
Substitution: Substitution reactions, particularly at the fluoro and methoxy positions, can lead to the formation of different derivatives with varying biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under controlled conditions to achieve specific substitutions.
Major Products:
Aplicaciones Científicas De Investigación
8-Fluoro-6-methoxymoxifloxacin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure-activity relationship of fluoroquinolones.
Biology: Researchers utilize this compound to investigate bacterial resistance mechanisms and develop new antimicrobial agents.
Medicine: It is employed in clinical studies to evaluate its efficacy and safety in treating bacterial infections.
Industry: The compound is used in the development of new antibiotics and as a reference standard in quality control laboratories.
Mecanismo De Acción
The bactericidal action of 8-Fluoro-6-methoxymoxifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the replication, transcription, and repair of bacterial DNA. By stabilizing the DNA-enzyme complex, the compound prevents the progression of the replication fork, leading to bacterial cell death .
Comparación Con Compuestos Similares
Moxifloxacin: The parent compound, widely used in clinical settings.
Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity.
Levofloxacin: Known for its high oral bioavailability and effectiveness against respiratory pathogens.
Uniqueness: 8-Fluoro-6-methoxymoxifloxacin stands out due to its enhanced pharmacokinetic properties and broader spectrum of activity compared to its parent compound, moxifloxacin.
Propiedades
Fórmula molecular |
C21H24FN3O4 |
|---|---|
Peso molecular |
401.4 g/mol |
Nombre IUPAC |
7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H24FN3O4/c1-29-16-7-13-18(25(12-4-5-12)9-14(20(13)26)21(27)28)17(22)19(16)24-8-11-3-2-6-23-15(11)10-24/h7,9,11-12,15,23H,2-6,8,10H2,1H3,(H,27,28) |
Clave InChI |
UGXNFVOVJRJWHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)N4CC5CCCNC5C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


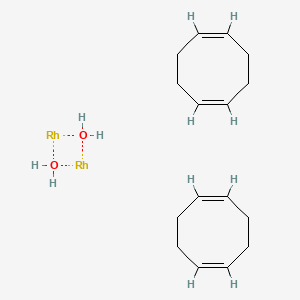
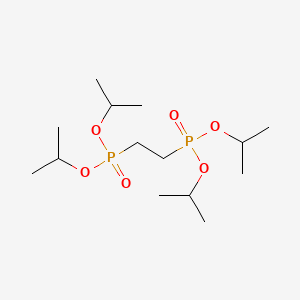
![7-Ethylidene-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13400142.png)
![2-(3-(1,4-dimethyl-1H-1,2,3-triazol-5-yl)-5-(phenyl(tetrahydro-2H-pyran-4-yl)methyl)-5H-pyrido[3,2-b]indol-7-yl)propan-2-ol](/img/structure/B13400143.png)
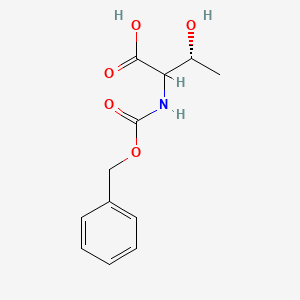
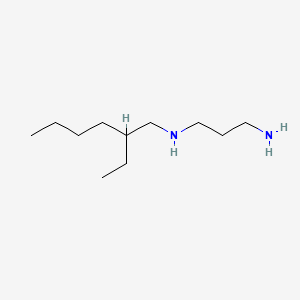
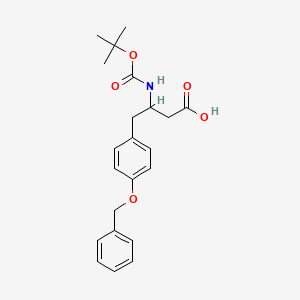
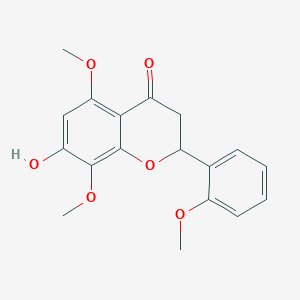
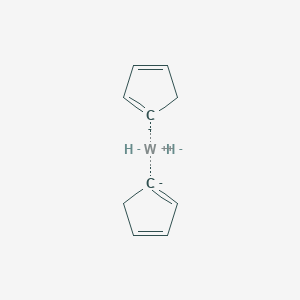

![6-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13400180.png)
![3-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid](/img/structure/B13400193.png)
